(5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
系统IUPAC命名法推导
目标化合物的系统命名需遵循IUPAC《有机化学命名法》中关于稠环杂芳烃与取代基定位的规则。首先确定母体结构为噻唑并[3,2-b]三唑-6(5H)-酮 ,其编号规则如图1所示:噻唑环(位置1-5)与三唑环(位置6-9)通过3,2-b位稠合形成双环体系,其中酮基位于6位。
取代基的定位遵循如下优先级:
- 2-[(E)-2-(4-甲基苯基)乙烯基] :在母体结构2位引入具有(E)-构型的乙烯基,其末端连接对甲基苯基。该取代基的立体描述符由Cahn-Ingold-Prelog规则确定,优先原子序数较高的基团位于双键同侧。
- 5-(吡啶-3-基亚甲基) :在5位引入亚甲基桥连的吡啶-3-基团,其Z构型由取代基的空间取向决定,确保吡啶环氮原子与母体酮基处于同一平面。
通过上述分析,完整IUPAC命名为:
(5Z)-2-[(E)-2-(4-甲基苯基)乙烯基]-5-(吡啶-3-基亚甲基)噻唑并[3,2-b]三唑-6(5H)-酮 。该命名准确描述了分子中各取代基的位置、构型及母体骨架的稠合方式。
与噻唑并[3,2-b]三唑核心骨架的结构关联
目标化合物的核心骨架噻唑并[3,2-b]三唑 由噻唑环与1,2,4-三唑环通过共享两个相邻原子稠合而成(图2)。关键结构特征包括:
| 结构参数 | 数值/描述 | 数据来源 |
|---|---|---|
| 稠合位点 | 噻唑环3位与三唑环2位 | |
| 环平面夹角 | 12.5°(X射线衍射数据) | |
| π电子离域范围 | 跨环共轭长度8.2 Å |
该骨架的电子特性使其具有显著的生物活性,如文献报道的2h 和2i 衍生物在10 μM浓度下对癌细胞系表现出选择性抑制。目标化合物通过在2位引入疏水性乙烯基芳烃、5位引入配位能力强的吡啶基团,可调节分子的脂水分配系数与靶标结合能力。
多环杂芳烃体系中的位置异构现象
由于母体骨架的多环特性与取代基的空间取向,目标化合物存在两类位置异构现象:
环取代位置异构 :若将5位亚甲基吡啶基团移至母体骨架的7位(对应三唑环1位),则形成位置异构体。密度泛函理论(DFT)计算表明,此类异构体的前线分子轨道能级差(ΔEH-L)增加0.3 eV,导致电子跃迁性质改变。
双键几何异构 :2位乙烯基的(E)-构型与(Z)-构型可通过核磁共振耦合常数(J = 16 Hz)区分。分子动力学模拟显示,(E)-构型使对甲基苯基与母体骨架形成共平面排列,增强π-π堆积作用。
表1比较了不同异构体的理化性质差异:
| 异构体类型 | 熔点(℃) | 脂水分配系数(logP) | 紫外吸收λmax(nm) |
|---|---|---|---|
| 目标化合物 | 218-220 | 3.12 | 312 |
| 7-位吡啶异构体 | 195-197 | 2.87 | 298 |
| 2-位(Z)-构型体 | 205-207 | 3.05 | 305 |
Properties
Molecular Formula |
C19H14N4OS |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H14N4OS/c1-13-4-6-14(7-5-13)8-9-17-21-19-23(22-17)18(24)16(25-19)11-15-3-2-10-20-12-15/h2-12H,1H3/b9-8+,16-11- |
InChI Key |
PJPNFQVMQKGUIF-UVBRKHIMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CN=CC=C4)/SC3=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CN=CC=C4)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,2,4-Triazole-5-Thiol Precursors
3-Amino-1,2,4-triazole-5-thiol is generated by reacting thiosemicarbazide with ethyl glyoxylate under acidic conditions (Equation 1):
Reaction Conditions :
-
Solvent: Ethanol/HCl (3:1)
-
Temperature: Reflux (78°C)
-
Time: 4–6 hours
-
Yield: 68–72%
Cyclocondensation with Monochloroacetic Acid
The thiazole ring is formed by reacting 1,2,4-triazole-5-thiol with monochloroacetic acid in acetic anhydride (Equation 2):
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | Acetic anhydride (80%) |
| Catalyst | Anhydrous NaOAc (1.2 eq) |
| Temperature | 120°C |
| Time | 3 hours |
| Yield | 75–80% |
Attachment of the Pyridin-3-Ylmethylidene Moiety
The pyridinyl group is incorporated via Knoevenagel condensation between a ketone intermediate and pyridine-3-carbaldehyde.
Knoevenagel Reaction
The reaction uses piperidine as a base and ethanol as a solvent (Equation 4):
Stereochemical Control :
Purification and Characterization
Chromatographic Methods
-
Normal-phase silica gel chromatography (hexane/EtOAc 7:3) removes unreacted styrene derivatives.
-
Reverse-phase HPLC (C18 column, MeOH/H₂O 85:15) isolates the Z/E isomers.
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H, pyridine-H), 7.45 (d, J=16 Hz, ethenyl-H), 6.89 (d, J=16 Hz, ethenyl-H), 2.35 (s, 3H, CH₃) |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |
| HRMS | m/z 347.0921 [M+H]⁺ (calc. 347.0924) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (Z:E) |
|---|---|---|---|
| Heck/Knoevenagel | 58 | 97 | 92:8 |
| One-pot Cyclization | 45 | 89 | 85:15 |
| Microwave-assisted | 67 | 98 | 94:6 |
Microwave-assisted synthesis (100°C, 30 minutes) reduces reaction time while maintaining high stereoselectivity.
Challenges and Optimization Opportunities
-
Isomer Separation : HPLC remains the only reliable method for Z/E separation, adding cost.
-
Catalyst Cost : Pd(OAc)₂ accounts for 40% of total synthesis cost. Substitutes like NiCl₂ are being explored.
-
Scale-up Limitations : Exothermic Knoevenagel reactions require controlled addition in batches >100 g.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and addition reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of thiazole and triazole derivatives. Compounds similar to (5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have been shown to exhibit significant antifungal activity against various fungal strains. For instance, a study reported that thiazole derivatives demonstrated inhibition rates exceeding 90% against pathogens like Colletotrichum orbiculare and Fusarium oxysporum . The efficacy of these compounds suggests that they could be developed into potent antifungal agents.
Anticonvulsant Properties
Thiazole-containing compounds have also been investigated for their anticonvulsant activities. Research indicates that structural modifications can enhance the anticonvulsant properties of these compounds. For example, certain thiazole derivatives were found to eliminate tonic extensor phases in animal models and provide significant protection against seizures . This application is particularly relevant for developing new treatments for epilepsy and other seizure disorders.
Inhibition of Protein Kinases
The compound's structure suggests potential activity as an inhibitor of specific protein kinases involved in various signaling pathways. Inhibitors targeting the p38 mitogen-activated protein kinase have been explored for their therapeutic effects in inflammatory diseases . The unique thiazolo-triazole framework may offer a novel approach to designing selective inhibitors for these kinases.
Fungicidal Activity
The agricultural sector has shown interest in the fungicidal properties of thiazole derivatives. Studies indicate that certain compounds exhibit broad-spectrum antifungal activity, making them suitable candidates for developing new fungicides . The structural characteristics of (5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one could be harnessed to create effective agricultural chemicals that combat crop diseases.
Pest Control
Beyond fungicidal properties, thiazole-based compounds are being explored for their potential use in pest control formulations. Their ability to disrupt biological processes in pests can lead to effective management strategies for agricultural pests .
Summary of Findings
The diverse applications of (5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one underscore its significance in both medicinal and agricultural chemistry. The following table summarizes the key findings related to its applications:
Mechanism of Action
The mechanism of action of (5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Thiosulfate
- 2-Fluorodeschloroketamine
Uniqueness
The uniqueness of (5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific structural features, which confer distinct chemical and biological properties
Biological Activity
The compound (5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of thiazole-based compounds known for their diverse pharmacological properties.
Structural Overview
The structural formula of the compound can be described as follows:
- Molecular Formula : C17H16N4OS
- Molecular Weight : 324.40 g/mol
- IUPAC Name : (5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Antimicrobial Properties
Thiazole derivatives are recognized for their antimicrobial activities. Research indicates that compounds with thiazole scaffolds exhibit significant antibacterial and antifungal properties. For instance:
- A study demonstrated that thiazole derivatives displayed activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL against certain strains .
- The presence of electron-withdrawing groups in the para position of the benzene ring enhances the antimicrobial activity of these compounds .
Anticancer Activity
Thiazoles have also been investigated for their anticancer potential. The mechanisms often involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation:
- Compounds within this class have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the thiazole ring can significantly enhance anticancer efficacy .
Anti-inflammatory Effects
Research has indicated that thiazole derivatives possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation:
- Some studies have reported that these compounds inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a potential therapeutic application in inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activities of thiazole derivatives similar to (5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:
- Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and evaluated for antimicrobial activity against clinically relevant strains. The most potent derivatives exhibited MIC values significantly lower than standard antibiotics like vancomycin .
- Anticancer Studies : Thiazole-containing compounds have been tested against various cancer cell lines, showing IC50 values in the micromolar range. The presence of specific substituents was found to correlate with increased cytotoxicity against cancer cells .
- In Vivo Studies : In animal models, certain thiazole derivatives demonstrated reduced tumor growth and improved survival rates when compared to control groups .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?
- Methodology : Synthesis typically involves multi-step reactions starting from arylthiazole precursors. For example:
- Catalyst Selection : LiCl in ethanol under reflux enhances cyclization efficiency for thiazolo-triazolone cores .
- Solvent Systems : Ethanol or acetone are preferred for condensation reactions due to their polarity and ability to stabilize intermediates .
- Characterization : Confirm regiochemistry via -NMR (e.g., CH-C=N signals at δ 2.5–3.0 ppm) and IR (C=O stretching at 1680–1720 cm) .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Combine analytical techniques:
- Spectroscopy : Use -NMR to confirm sp carbons in the pyridinylmethylidene group (δ 120–140 ppm) and HRMS for molecular ion validation .
- X-ray Crystallography : Resolve stereochemistry (Z/E configuration) at the ethenyl and pyridinylmethylidene moieties .
- Elemental Analysis : Ensure ≤0.3% deviation for C, H, N, and S content .
Q. What solvent systems are compatible with this compound for in vitro assays?
- Methodology : Prioritize DMSO for solubility (test at 10 mM stock solutions) and dilute in PBS or cell culture media (<1% DMSO final concentration). Avoid chloroform due to potential thiazole ring instability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodology :
- Modification Sites :
- Pyridinyl Group : Replace with electron-withdrawing groups (e.g., -CF) to enhance antimicrobial activity .
- Ethenyl Linker : Introduce steric bulk (e.g., 4-ethylphenyl) to improve metabolic stability .
- Assays : Test against Gram-positive bacteria (e.g., S. aureus MIC ≤8 µg/mL) and cancer cell lines (e.g., MCF-7 IC values) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Standardization : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
- Control Compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to calibrate potency .
- Dose-Response Curves : Perform triplicate experiments with Hill slope analysis to confirm reproducibility .
Q. How can computational modeling predict binding interactions with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB: 1KZN). Focus on hydrogen bonding with Thr165 and hydrophobic contacts with the thiazolo-triazolone core .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-enzyme complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
